Welcome to the BenchChem Online Store!
molecular formula C8H13NO B8526398 N-(2-cyclohexen-1-yl)acetamide

N-(2-cyclohexen-1-yl)acetamide

Cat. No. B8526398
M. Wt: 139.19 g/mol
InChI Key: ZYVQVLHBHMJVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06235925B1

Procedure details

Briguet, C. Freppel, J.-C. Richer and M. Zador (Can. J. Chem. 1974, 52, 3201) describe a process for the oxidation of cyclohexene with cerium ammonium nitrate in acetonitrile which contains 1% of water, and they obtain acetamido-2-cyclohexene. Here, the use of stoichiometric amounts of cerium ammonium nitrate stands in the way of industrial use. Y. Leblanc, R. Zamboni, M. A. Bernstein (J. Org. Chem. 1991, 56, 1971) describe an ene reaction of cyclohexene with bis-(2,2,2-trichloroethyl) azodicarboxylate at 155° C. which, after work-up, affords a yield of 70% of the desired tetrahydroaniline derivative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[N+]([O-])([O-])=O.[NH4+].[Ce].[OH2:13].[C:14](#[N:16])[CH3:15]>>[C:14]([NH:16][CH:1]1[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1)(=[O:13])[CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Two
Name
cerium ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1C=CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.